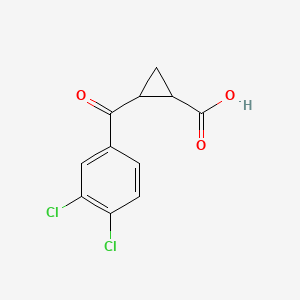

(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid

Descripción general

Descripción

UPF-648 is an inhibitor of kynurenine 3-monooxygenase (IC50 = 40 nM). It increases kynurenine and kynurenic acid and decreases 3-hydroxykynurenine brain levels in newborn rats for up to 12 hours when administered at a dose of 30 mg/kg. UPF-648 (30 µM) is protective against rhabdomere neurodegeneration in the eye in a Drosophila model of Huntington's disease. It also decreases hypersensitivity to mechanical and thermal stimuli in a rat model of neuropathic pain induced by chronic constriction injury to the sciatic nerve.

UPF-648 is a kynurenine 3-monooxygenase (KMO) inhibitor. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. UPF-648 may be potentially useful for neurodegenerative diseases such as Huntington's, Alzheimer's and Parkinson's diseases.

Mecanismo De Acción

Target of Action

UPF-648 primarily targets kynurenine 3-monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

UPF-648 acts as a potent inhibitor of KMO . It binds closely to the FAD cofactor in the active site of KMO, initiating a conformational change that prevents the productive binding of the substrate L-kynurenine . This effectively inhibits KMO activity .

Biochemical Pathways

The inhibition of KMO by UPF-648 affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. By inhibiting KMO, UPF-648 shifts the pathway towards the production of kynurenic acid, a neuroprotective agent .

Result of Action

The inhibition of KMO by UPF-648 results in a decrease in the production of 3-hydroxykynurenine and quinolinic acid, both of which can have neurotoxic effects . At the same time, there is an increase in the production of kynurenic acid, which has neuroprotective properties . This shift in the kynurenine pathway can have significant effects at the molecular and cellular levels, potentially offering protection against neurodegenerative conditions .

Actividad Biológica

(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid, also known as UPF-648, is a cyclopropane derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by a dichlorobenzoyl group attached to a cyclopropane ring with a carboxylic acid functionality. The unique structural features of this compound suggest diverse biological applications, particularly in neurobiology and metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is , with an exact mass of 257.98505 g/mol. The compound's structural formula can be represented as follows:

1. Neuroinflammation and Oxidative Stress

Research indicates that this compound has potential effects on neuroinflammatory processes and oxidative stress. Studies have shown that this compound may modulate the kynurenine pathway, which is crucial in neuroinflammation and metabolic disorders. Specifically, it has been observed to increase levels of kynurenine and kynurenic acid while decreasing 3-hydroxykynurenine levels in brain tissues of newborn rats.

2. Kynurenine 3-Monooxygenase Inhibition

UPF-648 acts as a potent inhibitor of kynurenine 3-monooxygenase (KMO), with an IC50 value of approximately 20 nM . KMO is an enzyme involved in the metabolism of tryptophan to kynurenine, which plays a significant role in various neurological disorders. By inhibiting KMO, this compound may help in reducing neurotoxic metabolites associated with neurodegenerative diseases.

3. Antimicrobial Properties

The biological activity of cyclopropanecarboxylic acid derivatives has been explored for their antimicrobial properties. Similar compounds have demonstrated effectiveness against biofilms formed by various bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The potential for this compound to exhibit similar effects warrants further investigation .

Comparative Analysis with Related Compounds

A table comparing this compound with structurally related compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane ring with a dichlorobenzoyl group | Potent KMO inhibitor; potential neuroprotective effects |

| 1-(4-Chlorobenzoyl)cyclopropanecarboxylic Acid | Cyclopropane ring with a chlorobenzoyl group | Less potent antimicrobial activity compared to UPF-648 |

| 3-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid | Similar cyclopropane structure with fluorine | Exhibits different binding profiles in biological assays |

| 2-(Phenyl)cyclopropanecarboxylic Acid | Cyclopropane ring substituted with a phenyl group | Lacks halogen substituents; different reactivity and stability |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Neuroprotective Effects: In animal models, administration of UPF-648 showed promising results in modulating neuroinflammatory markers and improving cognitive functions associated with oxidative stress.

- Synergistic Effects: In combination with antibiotics, UPF-648 demonstrated enhanced efficacy in biofilm dispersion and inhibition compared to standard treatments .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid exhibits several notable biological activities:

- Neuroinflammation : Studies have assessed its impact on neuroinflammatory processes, suggesting it may modulate inflammatory responses in the brain.

- Oxidative Stress : The compound has been investigated for its antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage.

- Metabolic Disorders : There is ongoing research into its effects on metabolic pathways, particularly those involving the kynurenine pathway, which is linked to various metabolic disorders .

Synthetic Routes

Several synthetic methods have been developed for this compound. These methods allow for modifications that can enhance the compound's properties and biological efficacy. Common synthetic approaches include:

- Catalytic Reactions : Utilizing various catalysts to facilitate reactions that yield higher purity and yield of the compound.

- Modification Techniques : Altering substituents on the cyclopropane ring to explore structure-activity relationships.

Case Studies

Recent studies have provided insights into the pharmacological potential of this compound:

- Neuroprotective Effects : In rodent models, UPF-648 demonstrated significant neuroprotective effects against induced neuroinflammation.

- Antioxidant Activity : The compound exhibited strong antioxidant activity in vitro, suggesting potential applications in treating oxidative stress-related conditions.

- Metabolic Regulation : Research indicated that UPF-648 could influence metabolic pathways associated with energy metabolism and inflammatory responses.

Propiedades

IUPAC Name |

(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRKMOHDGFGXLN-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.